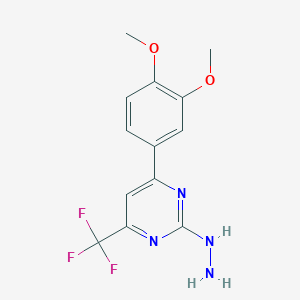

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

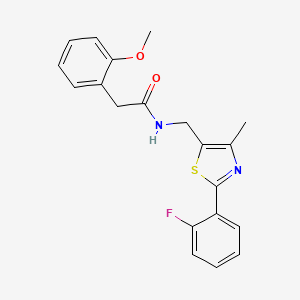

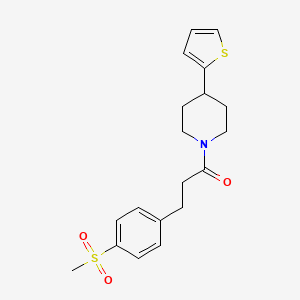

The compound "1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea" is a molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrimidine ring, which is a common motif in many biologically active compounds, and a urea moiety, which is known for its ability to engage in hydrogen bonding and other interactions.

Synthesis Analysis

The synthesis of related urea derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, was achieved with a high yield of 92% through multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . This suggests that the synthesis of the compound could also be approached through similar multi-step reactions, possibly involving nucleophilic substitution and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their behavior and interactions. For example, 6-Methyl-2-butylureidopyrimidone was found to dimerize via four hydrogen bonds in both the solid state and in solution, facilitated by an intramolecular hydrogen bond that preorganizes the molecule for dimerization . This indicates that the compound may also form strong dimeric structures through hydrogen bonding, given its urea and pyrimidine components.

Chemical Reactions Analysis

Urea and its derivatives participate in various chemical reactions. For instance, urea can react with acyloins to form 4-imidazolin-2-ones, and with diacetyl to form methylenebis-imidazolinones . Additionally, reactions with pentane-2,4-dione yield hydroxypyrimidines . These studies suggest that the compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular conformations. A study on 1-(4-Methylpyrimidine-2-yl)-3-(2-nitrobenesulfonyl)urea showed that it adopts different conformations in aqueous and non-polar solvents, which could affect its reactivity and interactions . This implies that the solubility, stability, and reactivity of the compound may vary depending on the solvent and environmental conditions.

Aplicaciones Científicas De Investigación

Urea Derivatives in Drug Design

Ureas possess unique hydrogen bonding capabilities, making them an essential functional group in drug-target interactions. Their incorporation into small molecules displays a broad range of bioactivities, highlighting their significance in medicinal chemistry. The versatility of ureas in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules underscores their utility in drug design. This includes modulation of biological targets such as kinases, proteases, and epigenetic enzymes, demonstrating the critical role of urea and its derivatives in the development of therapeutic agents (Jagtap et al., 2017).

Environmental and Agricultural Applications

Urea-based compounds, such as ureaform, have been investigated for their slow-release fertilizer properties, which are crucial for improving soil fertility and reducing pollution. The degradation of ureaform by a wide spectrum of microorganisms influences soil fertility, temperature, and moisture, demonstrating the environmental significance of urea derivatives in sustainable agriculture (Alexander & Helm, 1990).

Energy Storage and Conversion

The use of urea and its derivatives in energy storage technologies, particularly as hydrogen carriers, offers a perspective on their potential for safe, sustainable, and long-term energy supply. The attributes of urea as a hydrogen carrier for fuel cells, coupled with its abundance, non-toxicity, stability, and the feasibility of utilizing it as a source of ammonia, point to its promising applications in the energy sector (Rollinson et al., 2011).

Biotechnological and Health Applications

Urea and its derivatives are also explored for their biotechnological applications, including in biosensors for detecting and quantifying urea concentrations. This is particularly relevant in the medical field, where abnormal urea levels in the human body can indicate various health conditions. The development of urea biosensors represents a significant step towards the application of urea derivatives in healthcare and diagnostics (Botewad et al., 2021).

Propiedades

IUPAC Name |

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-6-5-7-13(8-11)19-16(22)17-10-14-18-12(2)9-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXGGZQIJUSTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

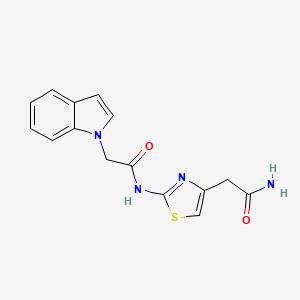

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)